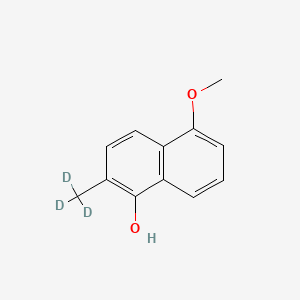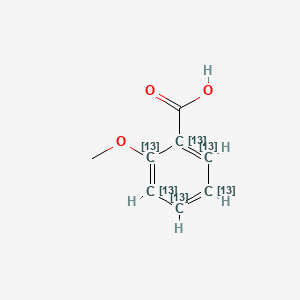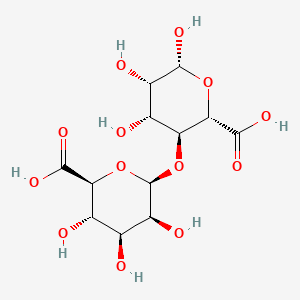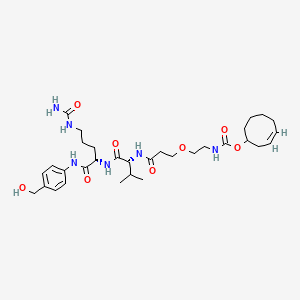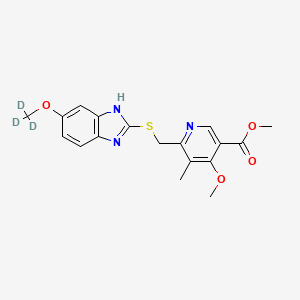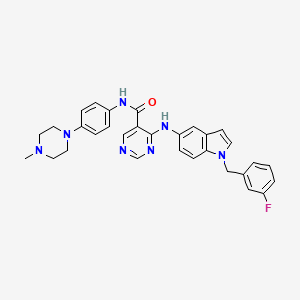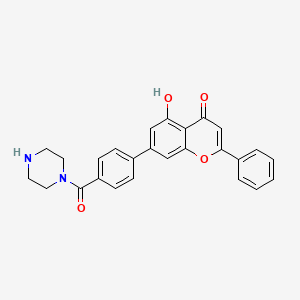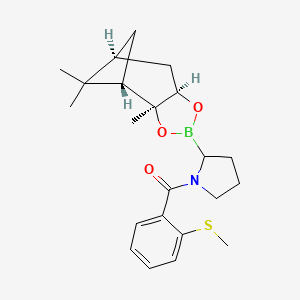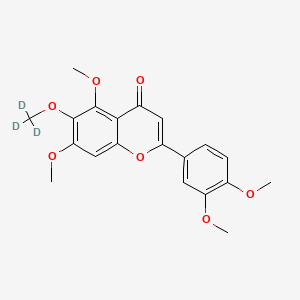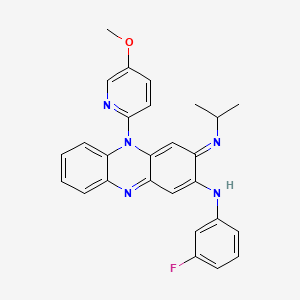
Antiviral agent 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 15 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate for antiviral drug development. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 15 involves several key steps. One efficient route starts with the functionalization of uridine, a readily available nucleoside. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific reagents to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane (TMDSO) are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselective phosphoramidation
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to maximize yield and purity while minimizing production costs. Key steps include the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Antiviral agent 15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives. Substitution reactions yield substituted derivatives with varying functional groups .
Applications De Recherche Scientifique
Antiviral agent 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methods.
Biology: Employed in research on viral replication and host-virus interactions.
Medicine: Investigated for its potential use in treating viral infections, including those caused by coronaviruses, influenza viruses, and herpes viruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces .
Mécanisme D'action
Antiviral agent 15 exerts its effects by inhibiting viral replication. It targets specific viral enzymes and proteins essential for the replication process. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the virus from multiplying and spreading .
Comparaison Avec Des Composés Similaires
Antiviral agent 15 is unique in its broad-spectrum activity and high efficacy against multiple viruses. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19, which also inhibits viral replication.
Favipiravir: An antiviral agent used to treat influenza, known for its broad-spectrum activity.
Oseltamivir: An antiviral medication used to treat and prevent influenza, which inhibits viral neuraminidase
This compound stands out due to its unique synthetic route, high yield, and broad-spectrum efficacy, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C27H24FN5O |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-5-(5-methoxypyridin-2-yl)-3-propan-2-yliminophenazin-2-amine |
InChI |
InChI=1S/C27H24FN5O/c1-17(2)30-23-15-26-24(14-22(23)31-19-8-6-7-18(28)13-19)32-21-9-4-5-10-25(21)33(26)27-12-11-20(34-3)16-29-27/h4-17,31H,1-3H3 |
Clé InChI |
JTJFIMSHFHWVAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=NC=C(C=C4)OC)C=C1NC5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
